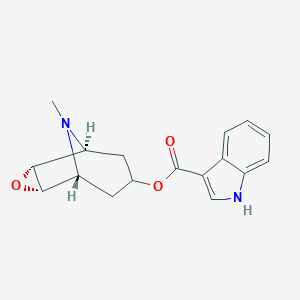
Sdz ICT 322
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdz ICT 322 is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It is a synthetic compound that has been developed to target specific biological pathways and has been shown to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Sdz ICT 322 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. It has also been shown to bind to specific receptors in the body, including the sigma-1 receptor, which is involved in a range of physiological processes.
Biochemical And Physiological Effects
Sdz ICT 322 has a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using Sdz ICT 322 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological pathways. However, one limitation of using Sdz ICT 322 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Future Directions
There are several future directions for the use of Sdz ICT 322 in scientific research. One potential area of application is in the development of new cancer therapies. Sdz ICT 322 has been shown to induce cell death in cancer cells and may have potential as a chemotherapeutic agent. Another potential area of application is in the treatment of neurological disorders. Sdz ICT 322 has been shown to have neuroprotective effects and may have potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Sdz ICT 322 and its effects on biological systems.
Synthesis Methods
Sdz ICT 322 is synthesized through a multi-step process that involves the use of various chemical reagents. The process begins with the reaction of a primary amine with a carboxylic acid to form an amide. This intermediate is then reacted with a thiol to form a thioamide. The final step involves the reaction of the thioamide with a chloroformate to form Sdz ICT 322.
Scientific Research Applications
Sdz ICT 322 has been used in a range of scientific research applications. It has been shown to have potential therapeutic properties for a variety of diseases, including cancer, autoimmune disorders, and neurological disorders. It has also been used in studies to investigate the role of specific biological pathways in disease development and progression.
properties
CAS RN |
122732-06-3 |
|---|---|
Product Name |
Sdz ICT 322 |
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16- |
InChI Key |
NVYPANNIKFKQTB-LECBKJRHSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
synonyms |
indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester SDZ ICT 322 SDZ-ICT-322 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



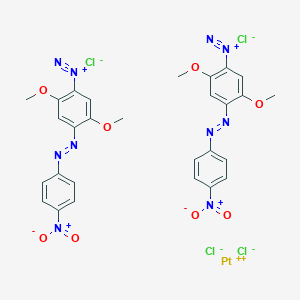
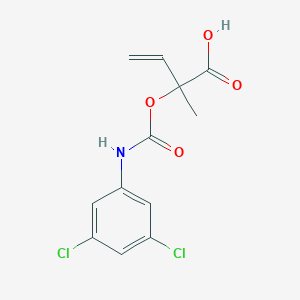
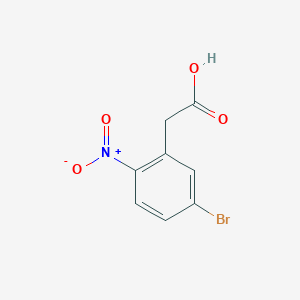
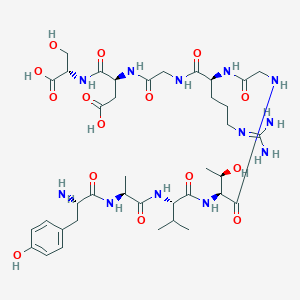
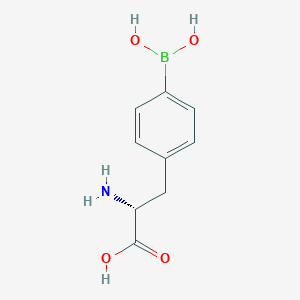
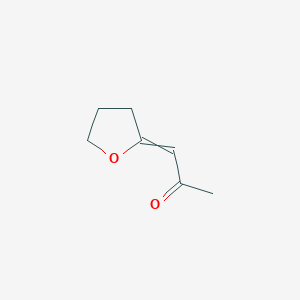
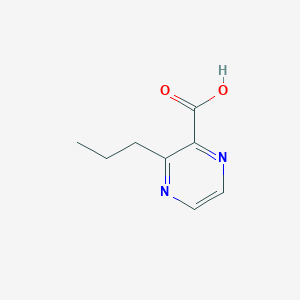
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
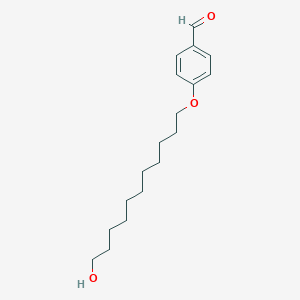
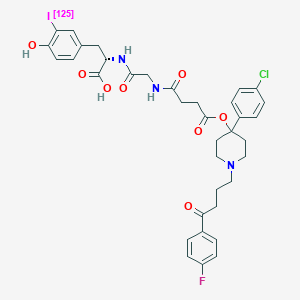

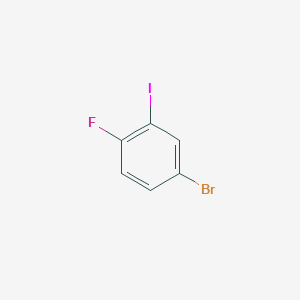

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)